An In-depth Technical Guide to 2-Acetylbiphenyl: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Acetylbiphenyl: Structure, Properties, and Applications
Abstract
2-Acetylbiphenyl stands as a pivotal molecular scaffold in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural architecture, featuring a biphenyl core with an acetyl substituent, provides a versatile platform for the construction of more complex molecular entities. This guide offers a comprehensive exploration of 2-acetylbiphenyl, detailing its chemical structure, physicochemical properties, and established synthetic methodologies. Furthermore, it delves into the compound's spectroscopic signature, reactivity, and significant applications, particularly its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and material science, providing both foundational knowledge and practical insights.
Introduction: The Significance of the Biphenyl Moiety
The biphenyl structure is a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its presence often imparts favorable properties such as thermal and metabolic stability, and the ability to engage in specific binding interactions within biological targets. The introduction of an acetyl group at the 2-position of the biphenyl system, as in 2-acetylbiphenyl, creates a key reactive handle that allows for a wide array of chemical transformations. This makes 2-acetylbiphenyl a valuable building block for creating libraries of diverse compounds for screening in drug discovery programs and for the synthesis of targeted molecules with predefined properties. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[1]
Chemical Structure and Physicochemical Properties
2-Acetylbiphenyl, also known as 2'-phenylacetophenone, possesses the chemical formula C14H12O.[2] The molecule consists of two phenyl rings linked by a single bond, with an acetyl group (–COCH3) attached to the second carbon atom of one of the rings. This ortho-substitution pattern influences the molecule's conformation and reactivity.
The key physicochemical properties of 2-acetylbiphenyl are summarized in the table below:
| Property | Value | Reference |
| IUPAC Name | 1-(2-phenylphenyl)ethanone | [3] |
| CAS Number | 2142-66-7 | [3] |
| Molecular Formula | C14H12O | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Melting Point | 56 °C | [2] |
| Boiling Point | 325-327 °C | [4] |
| Appearance | Off-white to white solid | [5] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [6] |
Synthesis of 2-Acetylbiphenyl: A Methodological Overview
The synthesis of 2-acetylbiphenyl can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Friedel-Crafts Acylation
A common and direct method for synthesizing acetylbiphenyls is the Friedel-Crafts acylation of biphenyl. In this electrophilic aromatic substitution reaction, biphenyl is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While this method can yield a mixture of isomers (2-, 3-, and 4-acetylbiphenyl), reaction conditions can be optimized to favor the formation of a particular isomer. For a targeted synthesis of 2-acetylbiphenyl, alternative strategies are often preferred.
A representative procedure for a related Friedel-Crafts acylation is the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl, where 4-bromo-2-fluoro-biphenyl is acylated with acetyl chloride using aluminum chloride.[7]
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction offers a highly versatile and efficient route to 2-acetylbiphenyl. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 2-acetylbiphenyl, this would typically involve the reaction of 2-acetylphenylboronic acid with bromobenzene or phenylboronic acid with 2-bromoacetophenone, in the presence of a palladium catalyst and a base. The Suzuki coupling is renowned for its high functional group tolerance and excellent yields.
The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.
Caption: Generalized workflow of a Suzuki cross-coupling reaction for the synthesis of 2-Acetylbiphenyl.
Experimental Protocol: Suzuki Cross-Coupling Synthesis of 4-Acetylbiphenyl
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid[4]
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization
The structural elucidation of 2-acetylbiphenyl relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of an acetylbiphenyl provides characteristic signals that confirm its structure. For 4-acetylbiphenyl, a sharp singlet corresponding to the methyl protons of the acetyl group is typically observed around 2.58 ppm.[9] The aromatic protons will appear as a complex multiplet in the range of 7.3 to 8.0 ppm. The specific splitting patterns in the aromatic region can help to confirm the substitution pattern of the biphenyl core.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for the carbonyl carbon of the acetyl group in the downfield region, typically around 198 ppm for 4-acetylbiphenyl.[8] The methyl carbon of the acetyl group will appear at approximately 27 ppm.[8] The remaining signals in the aromatic region correspond to the twelve carbons of the biphenyl scaffold.
Infrared (IR) Spectroscopy
The IR spectrum of an acetylbiphenyl will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1670-1685 cm⁻¹.[8] Additional bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an acetylbiphenyl, the molecular ion peak (M+) would be observed at m/z 196.[10] A prominent fragment ion is often observed at m/z 181, corresponding to the loss of a methyl group ([M-CH₃]⁺).[10] Another significant fragment may appear at m/z 152.[10]
Chemical Reactivity and Mechanistic Pathways
The acetyl group in 2-acetylbiphenyl is the primary site of reactivity, allowing for a variety of chemical transformations.
Reduction of the Carbonyl Group
The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. Further reduction can lead to the corresponding ethyl-substituted biphenyl.
Reactions at the α-Carbon
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including aldol condensations, alkylations, and halogenations.
Electrophilic Aromatic Substitution
The biphenyl ring system can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of the new substituent will be directed by the existing acetyl group and the second phenyl ring.
The following diagram illustrates a general reaction pathway involving the enolate of 2-acetylbiphenyl.
Caption: Reaction pathway for the α-substitution of 2-Acetylbiphenyl via an enolate intermediate.
Applications in Research and Development
2-Acetylbiphenyl and its derivatives are of significant interest in several areas of research and development, most notably in medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
Biphenyl-containing compounds have been investigated for a wide range of biological activities, including anticancer, antiviral, and as inhibitors of various enzymes.[11][12] 2-Acetylbiphenyl serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of biphenyl have been explored as neurokinin 1 (NK1) receptor antagonists, which have potential applications in treating depression and other central nervous system disorders.[13]
Building Block for Ligand Synthesis
The biphenyl scaffold is a common feature in ligands for various receptors and enzymes. The ability to functionalize 2-acetylbiphenyl allows for the synthesis of novel ligands with tailored binding properties.
Safety and Handling
As with any chemical, 2-acetylbiphenyl should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling : Avoid contact with skin and eyes.[14] Do not ingest or inhale.[14] Use in a well-ventilated area or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
-
Hazards : May cause skin, eye, and respiratory tract irritation.[14] The toxicological properties have not been fully investigated.[14]
-
Fire Safety : In case of fire, use appropriate extinguishing media. Thermal decomposition can release irritating gases and vapors.[17]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17]
Conclusion
2-Acetylbiphenyl is a compound of considerable utility in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for researchers. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of key building blocks like 2-acetylbiphenyl is set to increase. This guide has provided a comprehensive overview of its fundamental characteristics and applications, with the aim of supporting and inspiring further research and development in this exciting area of chemistry.
References
- Journal of the Chemical Society C: Organic. (n.d.). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. RSC Publishing.
- Stenutz, R. (n.d.). 2-acetylbiphenyl.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Durham Tech. (2018). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 92-91-1: 4-Acetylbiphenyl.
- Hoffman Fine Chemicals. (n.d.). CAS 251320-84-0 | 2-Methoxy-2'-acetylbiphenyl.
- Echemi. (n.d.). 2'-Acetylbiphenyl-3-carboxylic acid | 870245-77-5.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook.
- CymitQuimica. (n.d.). CAS 10043-67-1: Potassium alum.
- ResearchGate. (n.d.). 1H NMR spectral data for 2a and 2b.
- Benchchem. (2025). An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate.
- Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.
- LookChem. (n.d.). 4-Acetylbiphenyl 92-91-1.
- ChemicalBook. (n.d.). 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.
- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one.
- Cole-Parmer. (2004). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.
- PubChem. (n.d.). 4-Acetylbiphenyl.
- Benchchem. (2025). Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate.
- Chegg.com. (2021). Solved Compare the proton NMR spectra between the starting.
- ChemicalBook. (n.d.). 4-Acetylbiphenyl(92-91-1) IR Spectrum.
- The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.
- OEHHA - CA.gov. (2008). Notice of Intent to List Chemical: Molinate (CAS NO. 2212-67-1).
- Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of 2-acetylphenyl 2-chlorobenzoate.
- MDPI. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase.
- OSTI. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing.
- Scientific Archives. (n.d.). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
- PubMed. (n.d.). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy.
- Cayman Chemical. (n.d.). Search Results.
- SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[MS (GC)] - Spectrum.
- PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate.
- US EPA. (n.d.). Substance Registry Services.
Sources
- 1. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 2. 2-acetylbiphenyl [stenutz.eu]
- 3. 1-((1,1'-Biphenyl)-2-yl)ethan-1-one | C14H12O | CID 11159903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. chegg.com [chegg.com]
- 10. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. durhamtech.edu [durhamtech.edu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
